1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS: 2043-53-0) is a highly fluorinated alkyl iodide with the molecular formula C₁₀H₄F₁₇I and a molecular weight of 574.02 g/mol . It is also known by synonyms such as 1H,1H,2H,2H-Perfluorodecyl iodide and 2-(Perfluorooctyl)ethyl iodide . The compound features a perfluorinated carbon chain (17 fluorine atoms) terminated by an iodine atom, contributing to its unique physicochemical properties, including high density (1.88 g/cm³) and chemical inertness .
This compound is primarily used in research and industrial applications, such as a precursor for synthesizing fluorinated polymers or surfactants . It is also listed as a Persistent Organic Pollutant (POP) and a High-Production-Volume Chemical (HPVC) due to its environmental persistence and widespread industrial use .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKJSLBVVRCOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062123 | |
| Record name | 1-(Perfluorooctyl)-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-53-0, 68390-33-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkyl iodides, C10-12, gamma-omega-perfluoro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Perfluorooctyl)-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Halogenation
One common method for synthesizing halogenated compounds involves the direct halogenation of perfluorodecane. This process typically requires the following steps:
Reagents : Perfluorodecane and iodine.
Conditions : The reaction is usually carried out under UV light or heat to facilitate the formation of iodine radicals that will substitute hydrogen atoms in perfluorodecane with iodine.
Nucleophilic Substitution
Another method is through nucleophilic substitution reactions using iodide ions:
Reagents : Perfluorodecane and potassium iodide in a suitable solvent like acetone.
Mechanism : The iodide ion attacks the carbon atom bonded to the leaving group (often a halogen), replacing it with an iodine atom.
Fluorination Followed by Iodination
A more complex synthesis involves first fluorinating a precursor compound followed by iodination:
Step 1 : Fluorinate a suitable alkyl halide using fluorine gas or a fluorinating agent.
Step 2 : Perform iodination on the fluorinated product using iodine in a polar aprotic solvent.
Research indicates that 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane exhibits significant potential in various applications:
Chemical Synthesis : It serves as a building block in organic synthesis due to its unique properties that enhance solubility and reactivity in specific environments.
Fluorinated Materials : The compound is utilized in creating high-performance coatings and materials that require water and oil repellency.
While the compound has valuable industrial applications:
It is classified as a harmful substance with irritant properties.
Environmental persistence is a concern due to its fluorinated nature; similar compounds have been linked to ecological risks.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the iodine atom to a hydrogen atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form various fluorinated products.
Major Products: The major products formed from these reactions include various fluorinated alkanes and alkenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane involves its interaction with molecular targets through its highly fluorinated structure. The compound’s fluorine atoms create a hydrophobic environment, which can influence the behavior of molecules in its vicinity. This property is exploited in fluorous biphase catalysis, where the compound acts as a phase-separating agent, facilitating the recovery of catalysts and products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane with structurally or functionally related fluorinated compounds.
Structural Analogues
2.1.1 Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,8,8,9,9-heptadecafluoro-10-iodo- (CAS: 202826-22-0)
- Molecular Formula : C₁₀H₄F₁₇I (identical to the target compound) .
- Key Difference : Fluorination pattern differs, with fluorine atoms distributed asymmetrically (positions 1,2,3,4,5,6,8,9 vs. 1–8 in the target compound).
- Impact : Altered reactivity and solubility due to reduced symmetry .
2.1.2 Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-12-iodo- (CAS: 2043-54-1)
- Molecular Formula : C₁₂H₄F₂₁I.
- Key Difference : Longer carbon chain (12 carbons vs. 10) and higher fluorine content (21 vs. 17).
- Impact : Increased molecular weight (~678 g/mol ) and enhanced hydrophobicity, making it more suitable for long-chain fluoropolymer synthesis .
2.1.3 Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-(2-propenyloxy) (CAS: 105777-48-8)
- Molecular Formula : C₁₃H₈F₁₇O.
- Key Difference : Terminal iodine replaced by a propenyloxy group (-O-CH₂CH=CH₂).
- Impact : Lower density (1.493 g/cm³ ) and higher reactivity due to the unsaturated ether group, enabling use in crosslinking reactions .
Physicochemical Properties
Biological Activity
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane (CAS Number: 2043-53-0) is a perfluorinated compound characterized by its unique molecular structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely studied for their environmental persistence and potential biological effects. This article explores the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C₁₀H₄F₁₇I
- Molecular Weight : 574.02 g/mol
- Boiling Point : 96 °C
- Melting Point : 58 °C
Biological Activity Overview
The biological activity of heptadecafluoro-10-iododecane is primarily evaluated through its toxicity profiles and interactions with biological systems. Key areas of focus include:
- Toxicity : The compound has been classified under various hazard categories:
- Environmental Impact : The compound exhibits significant persistence in the environment with limited data available on its biodegradability and bioaccumulation potential. Toxicity assessments for aquatic organisms indicate a lack of comprehensive data on chronic effects .
Toxicological Studies
Recent studies have highlighted the toxicological profile of PFAS compounds similar to heptadecafluoro-10-iododecane. For instance:
- Research indicates that PFAS can disrupt endocrine functions and affect thyroid hormone levels .
- A study focusing on the vitamin D receptor (VDR) revealed that certain PFAS compounds bind to VDRs and alter their activity, suggesting potential mechanisms for toxicity .
Fluorescence Spectroscopy in Polymer Chemistry
A study involving the quaternization of amine side groups with heptadecafluoro-10-iododecane demonstrated its utility in synthesizing cationic polyelectrolytes. These materials exhibited unique self-assembly properties in aqueous solutions . The results indicated that the incorporation of fluorinated groups could enhance the stability and performance of polymeric materials.
Toxicity Classification
| Hazard Category | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled (Acute Tox. 4) |
| Eye Damage | Causes serious eye damage (Eye Dam. 1) |
| Carcinogenicity | Suspected of causing cancer (Carc. 2) |
| Reproductive Toxicity | Potential reproductive toxicity (Repr. 1B) |
Environmental Persistence
| Property | Status |
|---|---|
| Biodegradability | No data available |
| Bioaccumulation potential | No data available |
| Mobility in soil | No data available |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane?
- Methodology : Fluorinated compounds like this are typically synthesized via radical telomerization or nucleophilic substitution using perfluorinated precursors and iodine donors. Purification often involves fractional distillation or column chromatography under inert conditions due to sensitivity to moisture and light. Characterization should include high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 573.9086 (observed) vs. 574.016 (theoretical) and <sup>19</sup>F NMR to verify fluorine environments .
- Key Data :
| Technique | Target Signal | Expected Outcome |
|---|---|---|
| HRMS | [M]+ | m/z 573.9086 |
| <sup>19</sup>F NMR | Multiplets | 17 distinct F environments |
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., -20°C to 80°C), UV light, and humidity. Use thermogravimetric analysis (TGA) to determine decomposition thresholds and gas chromatography (GC) to monitor iodinated byproducts. Long-term storage recommendations (-20°C in amber vials) are critical to prevent iodine loss .
Q. What solvents and conditions are suitable for solubility testing?
- Methodology : Perform systematic solubility screening in fluorophilic solvents (e.g., perfluorodecalin, HFE-7100) and polar aprotic solvents (e.g., DMSO, THF). Use dynamic light scattering (DLS) to detect aggregation. Computational tools like COSMO-RS can predict solubility parameters based on the SMILES structure: FC(F)(F)C(F)(F)...CCI .
Advanced Research Questions
Q. How does the electron-deficient perfluoroalkyl chain influence reactivity in cross-coupling reactions?
- Methodology : Investigate using <sup>13</sup>C and <sup>19</sup>F NMR to track electronic environments. Pair with density functional theory (DFT) calculations to map electron distribution. Compare reaction yields with non-fluorinated analogs in Suzuki-Miyaura couplings to isolate steric vs. electronic effects .
- Theoretical Framework : Link to organofluorine chemistry principles, focusing on the inductive effect of fluorine atoms and iodine’s role as a leaving group.
Q. What strategies reconcile contradictions in reported bioaccumulation data for perfluoroalkyl iodides?
- Methodology : Perform meta-analysis of existing toxicological profiles (e.g., Toxicological Profile for Perfluoroalkyls), emphasizing batch-to-batch variability in iodinated impurities. Validate via LC-MS/MS quantification of degradation products like perfluorooctanoic acid (PFOA) in environmental samples .
- Data Reconciliation Table :
| Study | Reported Bioaccumulation Factor (BAF) | Potential Confounders |
|---|---|---|
| A | BAF = 1200 | Impurity: 5% PFOA |
| B | BAF = 450 | Purification: HPLC |
Q. How can computational modeling predict the compound’s behavior in nanomaterial interfaces?
- Methodology : Use molecular dynamics (MD) simulations with force fields parameterized for fluorine (e.g., OPLS-AA). Model interactions with hydrophobic surfaces (e.g., graphene, PDMS) to study self-assembly. Validate experimentally via atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) .
Methodological Guidance
- Theoretical Frameworks : Align studies with organofluorine chemistry or surfactant science theories. For example, use Hansen solubility parameters to explain solvent interactions .
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as iodine leaching mechanisms in environmental matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
